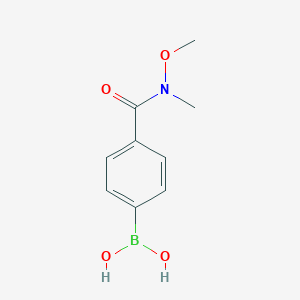

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Description

Propriétés

IUPAC Name |

[4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISDDPDFGJLSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394910 | |

| Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-26-6 | |

| Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

This guide provides a comprehensive overview of the synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a key building block in modern organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol but a deeper understanding of the synthetic strategy, mechanistic underpinnings, and practical considerations.

Executive Summary: Significance and Synthetic Strategy

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, also known as 4-[Methoxy(methyl)carbamoyl]benzeneboronic acid, is a bifunctional molecule of significant interest.[1][2][] It incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, with a Weinreb-Nahm amide.[4][5] The Weinreb amide is a versatile functional group that allows for the controlled synthesis of ketones and aldehydes from organometallic reagents.[5][6] This dual functionality makes the title compound a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.

The primary synthetic challenge lies in the chemoselective construction of this molecule, preserving the sensitive boronic acid group while forming the amide bond, or vice-versa. This guide will detail the most common and reliable synthetic route, which proceeds through the coupling of a pre-existing boronic acid-functionalized carboxylic acid with N,O-dimethylhydroxylamine. This approach is generally favored due to the commercial availability and stability of the starting material, 4-carboxyphenylboronic acid.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two plausible synthetic routes.

Caption: Retrosynthetic analysis of the target molecule.

Route A , the formation of the amide bond from 4-carboxyphenylboronic acid, is the focus of this guide. This pathway is advantageous because 4-carboxyphenylboronic acid is a readily available starting material.[7] The key challenge in this route is the selection of a suitable coupling agent that activates the carboxylic acid for amidation without promoting undesired side reactions, such as the formation of boronic anhydrides (boroxines).

Route B , the formation of the carbon-boron bond on a pre-formed Weinreb amide, is also a viable but often more complex approach. It would typically involve a halogen-metal exchange on a starting material like 4-bromo-N-methoxy-N-methylbenzamide, followed by quenching with a borate ester.[8] This route can be sensitive to reaction conditions, and the required starting material is not as commonly available as 4-carboxyphenylboronic acid.

Mechanistic Principles: The Amide Coupling Reaction

The core of the recommended synthesis is the coupling of a carboxylic acid with an amine, a fundamental transformation in organic chemistry. To facilitate this reaction, which is otherwise thermodynamically unfavorable under mild conditions, a coupling agent is employed to activate the carboxylic acid. In this protocol, we will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

The mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylate of 4-carboxyphenylboronic acid to form a highly reactive O-acylisourea intermediate.

-

Formation of an Active Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into an NHS-ester. This step is crucial as it prevents the racemization of chiral starting materials (not applicable here, but a key feature of the method) and minimizes side reactions.

-

Nucleophilic Acyl Substitution: The N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, eliminating the N-hydroxysuccinimide leaving group and yielding the desired Weinreb amide product.

Caption: Simplified workflow of the EDC/NHS coupling mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 4-Carboxyphenylboronic acid | 165.93 | 10.0 | 1.66 g | Commercially available.[7] |

| N,O-Dimethylhydroxylamine hydrochloride | 101.55 | 12.0 | 1.22 g | Hygroscopic, store in a desiccator. |

| EDC Hydrochloride | 191.70 | 15.0 | 2.88 g | Water-soluble carbodiimide. |

| N-Hydroxysuccinimide (NHS) | 115.09 | 12.0 | 1.38 g | Additive to suppress side reactions. |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 30.0 | 5.23 mL | Non-nucleophilic base. |

| Dichloromethane (DCM) | - | - | 100 mL | Anhydrous, for reaction. |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed | For aqueous workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | For aqueous workup. |

| Brine | - | - | As needed | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | For drying organic layer. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.22 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension at room temperature.

-

Addition of Coupling Agents and Base: Add N-hydroxysuccinimide (1.38 g, 12.0 mmol) and EDC hydrochloride (2.88 g, 15.0 mmol) to the suspension.

-

Initiation of Reaction: Cool the flask to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) dropwise over 10 minutes. The reaction mixture should become more homogeneous as the reagents dissolve.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes excess base, while the basic wash removes unreacted NHS and any remaining carboxylic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a white to off-white solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid.[1][9]

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight (209.01 g/mol ).[9]

-

Melting Point: For comparison with literature values.

Troubleshooting and Key Considerations

-

Formation of Boroxine: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. While this is often reversible upon exposure to water, it can complicate characterization and reactivity. Using anhydrous solvents is recommended to minimize this.

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the coupling reagents are fresh and that the base was added slowly at a low temperature. The stoichiometry of the coupling reagents can also be adjusted.

-

Purification Challenges: The polarity of the boronic acid can sometimes make purification by column chromatography challenging. A reverse-phase chromatography method may be more suitable if standard silica gel chromatography is ineffective.

-

Storage: The final product should be stored in an inert atmosphere at low temperatures (2-8°C) to prevent degradation.[1]

Conclusion

The synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid via the EDC/NHS coupling of 4-carboxyphenylboronic acid and N,O-dimethylhydroxylamine is a robust and reliable method. This guide provides the necessary theoretical background and a detailed, practical protocol to enable researchers to successfully synthesize this valuable chemical building block. The careful execution of the experimental procedure, coupled with an understanding of the underlying chemical principles, is paramount to achieving a high yield and purity of the target compound.

References

- 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid - Lead Sciences. (n.d.).

- 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid(contains varying amounts of Anhydride). (n.d.).

- 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | CAS 179055-26-6 | SCBT. (n.d.).

-

Krishnamoorthy, R., Lam, S. Q., Manley, C. M., & Herr, R. J. (2010). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry, 75(4), 1251–1258. Available from: [Link]

- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.

- 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | CAS 179055-26-6. (n.d.).

-

Al-Zoubi, R. M., Al-Ja'afreh, M. M., & Al-Zoubi, I. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available from: [Link]

-

Organoboron catalysis for direct amide/peptide bond formation. (2024). Chemical Communications. Royal Society of Chemistry. Available from: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

- Preparation method of p-carboxyphenylboronic acid. (n.d.). Google Patents.

- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).

-

Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Available from: [Link]

-

Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved from [Link]

- 4-(Dimethylamino)phenylboronic acid | 28611-39-4. (n.d.).

- Balasubramaniam, S., & Aidhen, I. S. (2008). The Weinreb amide: a versatile and really useful connecting link in organic synthesis. Synthesis, 2008(23), 3707-3738.

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 16). YouTube. Retrieved from [Link]

-

Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Cmoch, P., Tiffner, M., & Schnürch, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2346. Available from: [Link]

-

Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. Available from: [Link]

Sources

- 1. 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid - Lead Sciences [lead-sciences.com]

- 2. labsolu.ca [labsolu.ca]

- 4. youtube.com [youtube.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid CAS number 179055-26-6

An In-depth Technical Guide to 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS: 179055-26-6)

Abstract

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a bifunctional synthetic building block of significant interest in modern medicinal chemistry and organic synthesis. Its structure uniquely combines a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a Weinreb amide, a versatile precursor for the controlled synthesis of ketones and aldehydes. This guide provides an in-depth examination of its chemical properties, synthesis, purification, and core applications. By presenting detailed, field-proven protocols and the underlying mechanistic principles, this document serves as a practical resource for scientists aiming to leverage this reagent's dual reactivity to streamline the synthesis of complex molecular architectures.

Introduction: A Tale of Two Moieties

In the landscape of drug discovery, efficiency and molecular complexity are paramount. Synthetic intermediates that offer multiple, orthogonal reaction handles are invaluable tools. 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (herein referred to as the "title compound") is a prime example of such a reagent. It elegantly merges two of the most powerful functionalities in contemporary synthesis:

-

The Arylboronic Acid: This group is the quintessential partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl systems, which are privileged structures in many pharmaceutical agents.[1][2]

-

The Weinreb Amide: The N-methoxy-N-methylamide group is a highly reliable acylating agent that, upon reaction with organometallic nucleophiles, forms a stable tetrahedral intermediate, effectively preventing the common problem of over-addition.[3] This allows for the clean and high-yield synthesis of ketones, or, via reduction, aldehydes.[4]

The strategic value of this molecule lies in its ability to act as a linchpin in a synthetic sequence. One can first perform a Suzuki coupling to build a complex biaryl scaffold and then, in a subsequent step, elaborate the Weinreb amide into a specific ketone, providing a convergent and powerful approach to novel chemical entities.

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the integrity of the reagent. Like many boronic acids, the title compound can be susceptible to dehydration to form a cyclic boroxine anhydride, though it is generally stable under recommended conditions.[5]

| Property | Value | Reference(s) |

| CAS Number | 179055-26-6 | [6][7] |

| Molecular Formula | C₉H₁₂BNO₄ | [8] |

| Molecular Weight | 209.01 g/mol | [7][8] |

| Appearance | White to off-white solid | [9] |

| Purity | Typically ≥98% | [8][] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for the title compound is not universally available, data from analogous substituted phenylboronic acids suggest the following precautions.[11][12][13]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]

-

Hazards: May cause skin and serious eye irritation.[11][14] Harmful if swallowed.[13]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air.[13] If ingested, rinse mouth and seek medical attention.[13]

The Dual-Reactivity Engine: A Mechanistic Perspective

The utility of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid stems from the distinct and reliable reactivity of its two functional groups.

The Weinreb Amide: Resisting Over-addition

The primary advantage of the Weinreb amide is its ability to deliver a single equivalent of an acyl group to a potent nucleophile without the side reaction of a second addition. This is achieved through the formation of a stable, five-membered chelated tetrahedral intermediate with the metal cation (e.g., Mg²⁺ or Li⁺) from the organometallic reagent.[3][15] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup, thereby protecting the newly formed ketone from further nucleophilic attack.[3][16]

The Boronic Acid: The Suzuki-Miyaura Workhorse

The phenylboronic acid group participates in the well-established Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Synthesis Protocol: From Carboxylic Acid to Weinreb Amide

The title compound is most logically synthesized from its corresponding carboxylic acid, 4-carboxyphenylboronic acid, a commercially available starting material.[1] The conversion of a carboxylic acid to a Weinreb amide can be accomplished using various peptide coupling reagents.[3][18]

Detailed Experimental Protocol: Synthesis

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-carboxyphenylboronic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a coupling reagent such as HATU (1.1 eq).

-

Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, ~0.2 M). Cool the mixture to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise while stirring.

-

Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid intermediate.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Self-Validation: The acidic and basic washes remove unreacted starting materials and coupling byproducts, providing the first stage of purification.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Proceed with purification as described in Section 6.

Key Applications and Experimental Protocols

The true power of the title compound is demonstrated in multi-step syntheses.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling between the title compound and an aryl bromide.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-(N,O-DIMETHYLHYDROXYLAMINOCARBONYL)PHENYLBORONIC ACID | 179055-26-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid - Lead Sciences [lead-sciences.com]

- 9. 359230025 [thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. tutorchase.com [tutorchase.com]

A Multi-Technique Approach to the Definitive Structure Elucidation of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative of Unambiguous Characterization

In the landscape of modern chemical research and pharmaceutical development, the molecule 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid presents a compelling intersection of functionalities. It combines the versatile reactivity of a phenylboronic acid, a cornerstone of Suzuki-Miyaura cross-coupling reactions, with the unique stability and utility of a Weinreb amide (N,O-dimethylhydroxylamine amide). This dual-functionality makes it a valuable building block. However, its utility is predicated on an absolute, verified understanding of its structure. The presence of the boronic acid moiety, prone to dehydration and anhydride formation, necessitates a rigorous, multi-faceted analytical strategy to confirm not only its covalent framework but also its purity and stability.

This guide eschews a generic, templated approach. Instead, it presents a bespoke, logic-driven workflow designed specifically for this molecule. We will delve into the causality behind each analytical choice, demonstrating how a synergistic application of spectroscopic and spectrometric techniques builds an unshakeable foundation of structural evidence. This is not merely a list of procedures; it is a self-validating system for achieving scientific certainty.

Molecular Architecture and Analytical Strategy

The target molecule, 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, possesses a distinct set of structural features that dictate the optimal analytical approach.

-

Molecular Weight: 209.01 g/mol [1][]

-

Key Functional Groups:

-

A para-substituted benzene ring.

-

A boronic acid group [-B(OH)₂].

-

A Weinreb amide group [-C(=O)N(CH₃)OCH₃].

-

Our elucidation strategy is built upon a workflow that systematically probes these features, with each technique providing orthogonal, corroborative data.

Caption: Overall workflow for the structure elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen, carbon, and boron nuclei.

Boron-11 (¹¹B) NMR: The Boronic Acid Litmus Test

Expertise & Causality: For any boron-containing compound, ¹¹B NMR is not optional; it is essential. The chemical shift of the ¹¹B nucleus is exquisitely sensitive to its hybridization state. A trigonal planar, sp²-hybridized boron in a boronic acid will have a distinctly different chemical shift from a tetrahedral, sp³-hybridized boron, which can form in the presence of Lewis bases or through diol condensation.[4][5][6] This technique directly confirms the presence and state of the key boronic acid functionality.

Experimental Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Note: The use of standard borosilicate glass NMR tubes can introduce a broad background signal; for high-quality spectra, quartz NMR tubes are recommended.[4][6]

-

Instrument: A multinuclear NMR spectrometer operating at a ¹¹B frequency of 128 MHz or higher.

-

Acquisition Parameters:

-

Nucleus: ¹¹B

-

Reference: External BF₃·OEt₂ standard (δ 0.0 ppm).

-

Temperature: 298 K.

-

Scans: 1024-4096 scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply standard Fourier transformation and baseline correction.

Expected Results & Interpretation: A single, relatively broad signal is expected in the range of δ 28-33 ppm . This region is characteristic of sp²-hybridized aryl boronic acids.[7] A significant upfield shift to ~δ 3-9 ppm would indicate the formation of a tetracoordinated sp³ boronate ester or adduct, which could occur with certain solvents or impurities.[8]

Proton (¹H) and Carbon-13 (¹³C) NMR: Mapping the Carbon Skeleton

Expertise & Causality: ¹H and ¹³C NMR provide a complete map of the organic framework. ¹H NMR reveals the electronic environment of the protons on the aromatic ring and the methyl groups, with coupling patterns confirming their relative positions. ¹³C NMR confirms the number of unique carbon environments. Together, they validate the substitution pattern and the integrity of the Weinreb amide.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d₆. DMSO is an excellent solvent and its residual peak does not interfere with key signals.

-

Instrument: A standard NMR spectrometer (400 MHz or higher).

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C{¹H} experiments.

-

2D NMR (Optional but Recommended): Acquire COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) spectra to unambiguously assign all signals and confirm long-range connectivities (e.g., from the aromatic protons to the carbonyl carbon).

Expected Results & Interpretation:

| Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Notes |

| ¹H NMR | ~8.2 (Broad singlet) | bs | B(OH )₂ | Boronic acid protons are exchangeable and often appear as a broad signal. |

| ~7.9-8.0 | d | 2H, Aromatic (ortho to -B(OH)₂) | Deshielded by the electron-withdrawing boronic acid group.[9] | |

| ~7.5-7.6 | d | 2H, Aromatic (ortho to -C=O) | Deshielded by the carbonyl group. | |

| ~3.6 | s | 3H, -OCH ₃ | Methoxy group protons. | |

| ~3.3 | s | 3H, -NCH ₃ | N-methyl group protons. | |

| ¹³C NMR | ~168 | s | C =O | Weinreb amide carbonyl carbon. |

| ~135-140 | s | Aromatic C -B & C -C=O | Quaternary carbons attached to substituents. | |

| ~134 | s | Aromatic C H (ortho to -B(OH)₂) | ||

| ~128 | s | Aromatic C H (ortho to -C=O) | ||

| ~61 | s | -OC H₃ | Methoxy carbon. | |

| ~34 | s | -NC H₃ | N-methyl carbon. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): The Molecular Weight Verdict

Expertise & Causality: Mass spectrometry provides the definitive molecular weight of the compound, which is critical for confirming the molecular formula. The challenge with boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic anhydrides (boroxines), which can complicate spectral interpretation.[10][11] Therefore, choosing a soft ionization technique and optimized conditions is paramount.

Caption: Logic for Mass Spectrometry analysis of boronic acids.

Experimental Protocol: UPLC-ESI-MS

-

System: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of acetonitrile and water.

-

Chromatography (Optional but recommended for purity):

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes. Negative mode is often cleaner for boronic acids, showing an intense [M-H]⁻ peak.[10]

-

Source Temperature: Keep as low as possible to minimize dehydration.

-

Mass Range: Scan from m/z 50 to 500.

-

Expected Results & Interpretation:

-

Molecular Ion: The primary goal is to observe the exact mass corresponding to the molecular formula C₉H₁₂BNO₄.

-

Negative Mode: Expect a strong peak at m/z 208.0786 for the [M-H]⁻ ion (C₉H₁₁BNO₄⁻).

-

Positive Mode: Expect peaks for the [M+H]⁺ ion at m/z 210.0939 (C₉H₁₃BNO₄⁺) and/or the sodium adduct [M+Na]⁺ at m/z 232.0758 (C₉H₁₂BNO₄Na⁺).

-

-

Isotopic Pattern: High-resolution MS will resolve the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% natural abundance), providing further confirmation.

-

Purity: The UPLC chromatogram will indicate the presence of any impurities or degradation products, such as the boroxine anhydride.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The vibrational frequencies of the B-O, O-H, and C=O bonds provide a characteristic "fingerprint" that confirms their presence.

Experimental Protocol: ATR-FTIR

-

System: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction and ATR correction.

Expected Results & Interpretation:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference/Notes |

| 3500 - 3200 (Broad) | O-H Stretch | Boronic Acid, B(OH )₂ | The broadness indicates hydrogen bonding, a characteristic feature of solid-state boronic acids.[12][13][14] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | |

| ~1640 | C=O Stretch | Weinreb Amide C=O | A strong, characteristic absorption. |

| ~1350 | B-O Stretch | Asymmetric B-O Stretch | This is a key diagnostic band for boronic acids.[15] |

| ~750 | C-H Bend | Aromatic C-H Out-of-Plane Bend | Indicative of 1,4-disubstitution. |

X-ray Crystallography: The Unambiguous Proof

Expertise & Causality: While the combination of NMR, MS, and IR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. For a novel compound or one intended for regulated applications, this level of certainty is the gold standard.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from a methanol/dichloromethane solution layered with hexane).[16]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern diffractometer.

-

Structure Solution & Refinement: Solve the phase problem and refine the structural model to obtain the final crystallographic information.

Expected Results & Interpretation: The refined structure would confirm:

-

The connectivity of all atoms.

-

The planarity of the phenyl ring.

-

The geometry of the boronic acid group, with an expected O-B-O bond angle near 120°, confirming its sp² hybridization.[16]

-

The presence of intermolecular hydrogen bonding between boronic acid groups, typically forming dimeric structures in the crystal lattice.[16]

Conclusion: A Symphony of Evidence

The structure elucidation of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is not achieved by a single technique but by the synthesis of corroborating data from an orthogonal set of analytical methods. ¹¹B NMR confirms the critical boronic acid moiety, ¹H and ¹³C NMR map the carbon framework, high-resolution mass spectrometry validates the molecular formula, and IR spectroscopy provides a rapid fingerprint of the functional groups. Each piece of data interlocks, building a case for the proposed structure that is robust, verifiable, and scientifically sound. This integrated approach ensures that researchers and developers can proceed with confidence in the identity, purity, and quality of this versatile chemical building block.

References

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Lentz, C., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 84(1), 107-114. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3300. [Link]

-

Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. [Link]

-

San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. PDF. [Link]

-

PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

MDPI. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]

-

ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A. [Link]

-

Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

ACS Publications. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. [Link]

-

Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]

-

PubMed. (2013). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. [Link]

-

Lead Sciences. (n.d.). 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. [Link]

-

National Institutes of Health. (2013). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PMC. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid - Lead Sciences [lead-sciences.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. mdpi.com [mdpi.com]

- 9. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid in Organic Solvents

Introduction

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a bespoke chemical entity of significant interest within contemporary drug discovery and development programs. As a member of the boronic acid class, it holds potential as a key building block in the synthesis of novel therapeutic agents, particularly in the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] The utility of this compound in a laboratory or process chemistry setting is fundamentally governed by its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for researchers and drug development professionals to enable efficient reaction setup, purification, formulation, and analytical characterization.

This in-depth technical guide provides a detailed analysis of the core principles governing the solubility of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. In the absence of extensive empirical data in the public domain for this specific molecule, this guide leverages established principles of physical organic chemistry and draws upon solubility data from structurally analogous compounds to construct a predictive solubility framework. Furthermore, a detailed, field-proven experimental protocol for determining the thermodynamic solubility of this compound is provided, empowering researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The interplay of polarity, molecular weight, melting point, and ionizability dictates how the molecule interacts with a given solvent. For 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, the key determinants of its solubility are the boronic acid moiety, the N,O-dimethylhydroxylaminocarbonyl group, and the central phenyl ring.

A summary of the known and predicted physicochemical properties of the target compound and its structural analogs is presented in Table 1.

Table 1: Physicochemical Properties of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid and Structurally Related Compounds

| Property | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | 4-Carboxyphenylboronic acid (Analog) | N,N-Dimethylbenzamide (Analog) | Phenylboronic acid (Analog) |

| Molecular Formula | C₉H₁₂BNO₄[3] | C₇H₇BO₄[4] | C₉H₁₁NO[5] | C₆H₇BO₂ |

| Molecular Weight | 209.01 g/mol [3] | 165.94 g/mol [4] | 149.19 g/mol [6] | 121.93 g/mol |

| Melting Point | Data not available | 220 °C (decomposes)[4] | 43-45 °C[7] | 216-220 °C |

| Predicted pKa | ~8.5-9.5 (boronic acid) | 4.08 (carboxylic acid)[4] | -1.14 (amide)[5] | ~8.8 |

| Predicted LogP | ~1.0-1.5 | 1.1 | 1.6 | 1.2 |

| Hydrogen Bond Donor | 2 (from B(OH)₂) | 2 (from B(OH)₂), 1 (from COOH) | 0 | 2 (from B(OH)₂) |

| Hydrogen Bond Acceptor | 4 (from C=O, N-O, B(OH)₂) | 4 (from C=O, OH, B(OH)₂) | 1 (from C=O) | 2 (from B(OH)₂) |

Note: Predicted values are estimations based on computational models and the properties of similar structures.

The boronic acid group is polar and capable of hydrogen bonding, contributing to solubility in polar solvents. However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less polar and can complicate solubility studies.[8] The N,O-dimethylhydroxylaminocarbonyl moiety, a Weinreb amide analogue, introduces a polar carbonyl group and additional heteroatoms, further enhancing the compound's polarity and hydrogen bond accepting capabilities. The central phenyl ring provides a nonpolar, hydrophobic character.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties outlined above, a predicted solubility profile for 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid has been constructed (Table 2). This profile is a scientifically informed estimation intended to guide solvent selection for initial experiments.

Table 2: Predicted Qualitative Solubility of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl groups of the solvents can engage in hydrogen bonding with both the boronic acid and the N,O-dimethylhydroxylaminocarbonyl moieties. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | High to Moderate | The high polarity and hydrogen bond accepting capabilities of DMSO and DMF are expected to effectively solvate the compound. Solubility in THF and acetone is likely to be moderate, similar to other phenylboronic acids.[8] |

| Non-Polar Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents is not well-suited to solvate the polar functional groups of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity and may offer some solubility, as has been observed for phenylboronic acid.[8] |

| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The significant polarity mismatch between the compound and these non-polar solvents suggests very poor solubility. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative solubility data, the following detailed experimental protocol, based on the gold-standard shake-flask method, is recommended. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.

Workflow for Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Compound and Solvent Preparation:

-

Ensure the 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is of high purity and is thoroughly dried to remove any residual moisture. The presence of impurities can significantly affect solubility measurements.

-

Use high-purity (e.g., HPLC grade) organic solvents. It is advisable to degas the solvents to prevent the formation of bubbles during the experiment.

-

-

Sample Preparation:

-

Into a series of clean, dry glass vials, add an excess amount of the solid compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium with a saturated solution has been reached. An amount that is visually in excess is typically sufficient to start.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow any suspended particles to settle.

-

To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE). Filtration may lead to underestimation due to adsorption onto the filter material, while centrifugation may result in overestimation if fine particles remain suspended. The choice of method should be noted.

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Discussion and Field-Proven Insights

The predicted solubility profile suggests that polar organic solvents, particularly polar aprotic solvents like DMSO and DMF, are excellent choices for dissolving 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. This is a common characteristic for many drug-like molecules that possess both hydrogen bond donating and accepting functionalities. For synthetic applications, THF and acetone may provide a good balance of solubility and ease of removal post-reaction.

A key challenge in working with boronic acids is their potential to form boroxines. This can lead to variability in solubility measurements. It is therefore crucial to use a well-dried compound and anhydrous solvents to minimize boroxine formation. Should inconsistencies in solubility data arise, characterization of the solid material before and after the experiment (e.g., by NMR or melting point) can help identify any changes in its form.

For purification by crystallization, a solvent system in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below would be ideal. Based on the predicted profile, a mixed solvent system, such as DCM/heptane or acetone/heptane, could be explored for this purpose.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid in organic solvents. By combining an analysis of its physicochemical properties with insights from structurally analogous compounds, a predictive solubility profile has been established to guide initial solvent selection. The detailed experimental protocol provided offers a robust method for obtaining precise, quantitative solubility data, which is critical for the successful application of this compound in research and drug development. Adherence to these guidelines will enable scientists to handle and utilize this valuable chemical entity with greater efficiency and confidence.

References

-

N,N-Dimethylbenzamide - Solubility of Things . (n.d.). Retrieved January 22, 2026, from [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications . (2020, August 13). Retrieved January 22, 2026, from [Link]

-

Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed . (2018, November 1). Retrieved January 22, 2026, from [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . (2020, June 6). Retrieved January 22, 2026, from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . (2020, June 6). Retrieved January 22, 2026, from [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate . (n.d.). Retrieved January 22, 2026, from [Link]

-

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid - Lead Sciences . (n.d.). Retrieved January 22, 2026, from [Link]

-

pKa values for boronic acids 1-7. - ResearchGate . (n.d.). Retrieved January 22, 2026, from [Link]

-

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid(contains varying amounts of Anhydride) . (n.d.). Retrieved January 22, 2026, from [Link]

-

4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem . (n.d.). Retrieved January 22, 2026, from [Link]

-

Buy 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid - Boron Molecular . (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid - Lead Sciences [lead-sciences.com]

- 4. 4-Carboxyphenylboronic acid CAS#: 14047-29-1 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. N,N-二甲基苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. d-nb.info [d-nb.info]

Stability and Storage of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid: A Technical Guide

Introduction: The Versatility of a Modern Reagent

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a bifunctional reagent of significant interest to researchers in synthetic and medicinal chemistry. Its structure marries the robust reactivity of an arylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, with the unique utility of a Weinreb amide. The Weinreb amide functionality is a stable precursor for the synthesis of ketones and aldehydes, resisting the over-addition often problematic with more reactive organometallic reagents.[1][2] This dual-functionality makes the title compound a valuable building block for the efficient construction of complex molecular architectures.

However, the very nature of the boronic acid moiety necessitates a thorough understanding of its stability profile to ensure its integrity and reactivity are maintained from storage to reaction. This guide provides an in-depth analysis of the factors governing the stability of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid and offers field-proven protocols for its optimal storage and handling.

Part 1: Deconstructing the Chemical Stability

The stability of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is primarily dictated by the inherent chemical properties of the arylboronic acid group. Two principal degradation pathways are of concern: protodeboronation and oxidation. Furthermore, the propensity of boronic acids to form cyclic anhydrides (boroxines) is a key consideration. The Weinreb amide, while generally stable, exerts a significant electronic influence on the phenyl ring, modulating the reactivity of the boronic acid group.

Protodeboronation: An Unwanted Protonolysis

Protodeboronation is the acid- or base-mediated cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, N,O-dimethylbenzamide) and boric acid.[3][4] This process represents a direct loss of the active coupling component. The rate of protodeboronation is highly dependent on the electronic nature of the aryl group.

The 4-(N,O-Dimethylhydroxylaminocarbonyl) substituent, being a carbonyl derivative, is an electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack.[5][6] Consequently, 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is expected to be more resistant to acid-catalyzed protodeboronation compared to electron-rich arylboronic acids. However, under basic conditions, the formation of a more nucleophilic boronate species can still lead to decomposition.

Oxidation: The Inevitable Air-Sensitivity

Arylboronic acids are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by the presence of metal ions. This degradation pathway leads to the formation of the corresponding phenol, which can complicate purification and reduce the yield of the desired cross-coupling product. While many arylboronic acids are stable enough to be handled in air for short periods, long-term exposure should be avoided.[5]

Boroxine Formation: The Dehydration Equilibrium

A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process. While boroxines are often competent reagents in cross-coupling reactions, the presence of both the monomeric acid and the trimeric anhydride can lead to inconsistencies in stoichiometry if not accounted for. The formation of boroxines is promoted by the removal of water and can be reversed by the addition of water.

Figure 1. Key stability considerations for 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid.

Part 2: Recommended Storage Conditions

Based on the chemical stability profile, the following storage conditions are recommended to maximize the shelf-life and ensure the integrity of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid.

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -20°C (Freezer) | Low temperatures significantly reduce the rates of all chemical degradation pathways, including oxidation and protodeboronation.[7][8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation. |

| Moisture | Store in a desiccated environment | The compound is hygroscopic.[8] Moisture can promote both protodeboronation and the formation of boroxines. A desiccator or dry storage cabinet is ideal. |

| Light | Protect from light (Amber vial) | While not explicitly stated for this compound, many organic reagents are light-sensitive. Protection from UV radiation is a good general practice to prevent photochemical decomposition.[1] |

| Container | Tightly sealed, appropriate material | Use a well-sealed container to prevent the ingress of air and moisture. Glass vials with PTFE-lined caps are recommended. |

Part 3: Experimental Protocols for Handling and Use

Adherence to a strict handling protocol is crucial for preserving the quality of the reagent. The following step-by-step methodology is designed to be a self-validating system, minimizing exposure to deleterious conditions.

Aliquoting and Weighing Protocol

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Perform all manipulations, including weighing, in an inert atmosphere glovebox if available. If not, work quickly and efficiently in a well-ventilated fume hood, minimizing the time the container is open.

-

Dispensing: Use a clean, dry spatula to dispense the required amount of the solid. Avoid introducing any contaminants into the main stock bottle.

-

Resealing: Immediately after dispensing, flush the headspace of the stock bottle with an inert gas (e.g., argon), securely reseal the cap, and wrap the cap with paraffin film for an extra barrier against moisture and air.

-

Storage: Promptly return the main stock bottle to the recommended freezer storage conditions.

Solution Preparation and Short-Term Storage

-

Solvent Choice: Use anhydrous solvents for preparing solutions to avoid introducing water, which can lead to degradation.

-

Inert Technique: Prepare solutions under an inert atmosphere using standard Schlenk line or glovebox techniques.

-

Short-Term Storage: If a solution must be stored, even for a short period, keep it under an inert atmosphere in a tightly sealed container at low temperature (e.g., refrigerator or freezer, solvent permitting).

-

Visual Inspection: Before use, visually inspect the solid for any changes in color or texture, which might indicate decomposition.

Figure 2. A decision workflow for the proper storage and handling of the reagent.

By implementing these rigorous storage and handling procedures, researchers can ensure the long-term stability and reactivity of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, leading to more reliable and reproducible experimental outcomes.

References

- Vertex AI Search. (n.d.).

- Central Drug House (P) Ltd. (n.d.).

- Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- Chem-Impex. (n.d.). 4-(Dimethylamino)phenylboronic acid.

- Carl ROTH. (n.d.).

- Chemdox. (n.d.).

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Dimethylamino)phenylboronic Acid | 28611-39-4.

- PubChem. (n.d.). 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344.

- Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.

- Organic Chemistry Portal. (n.d.).

- ACS Publications. (2026).

- Mahar, M. A. (n.d.).

- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenylboronic acid = 95.0 28611-39-4.

- Sigma-Aldrich. (n.d.). 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester AldrichCPR.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- National Institutes of Health. (2022).

- PubMed. (2020).

- Wikipedia. (n.d.). Boronic acid.

- WordPress.com. (n.d.).

- PubChem. (n.d.). 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester | C15H24BNO2 | CID.

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Weinreb Ketone Synthesis [organic-chemistry.org]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the N,O-dimethylhydroxylaminocarbonyl group

An In-Depth Technical Guide to the Reactivity of the N,O-Dimethylhydroxylaminocarbonyl Group

Authored by: A Senior Application Scientist

In the landscape of organic synthesis, the carbonyl group is a cornerstone functional group, prized for its reactivity. However, this reactivity can be a double-edged sword. Classical methods for synthesizing ketones or aldehydes by reacting carboxylic acid derivatives (like esters or acid chlorides) with potent organometallic or hydride reagents are often plagued by a critical issue: over-addition.[1][2][3] The initially formed ketone or aldehyde is typically more reactive than the starting material, leading to a second nucleophilic attack that yields an undesired tertiary or primary alcohol, respectively.[1][4]

This guide delves into an elegant and now indispensable solution to this challenge: the N,O-dimethylhydroxylaminocarbonyl group , more commonly known as the Weinreb-Nahm amide or simply, the Weinreb amide .[1][5][6] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a reliable and high-yielding pathway for the synthesis of ketones and aldehydes by arresting the reaction at the desired carbonyl stage.[1][7] We will explore the fundamental principles governing its unique reactivity, its preparation, and its practical application in modern synthetic chemistry, providing field-proven insights for researchers, scientists, and drug development professionals.

The Core Principle: A Chelation-Stabilized Intermediate

The remarkable utility of the Weinreb amide stems from its ability to form a stable tetrahedral intermediate upon nucleophilic attack by an organometallic or hydride reagent.[8][9] Unlike the transient intermediates formed from esters or acid chlorides, the Weinreb amide intermediate is stabilized by the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[1][4][10]

This five-membered chelate is remarkably stable at low temperatures, preventing the premature collapse of the intermediate and the elimination of the N-methoxy-N-methylamine moiety.[1][2] Consequently, the highly reactive ketone or aldehyde is not formed in the presence of the strong nucleophile, thereby preventing the common over-addition side reaction.[4][8] The desired carbonyl compound is only liberated upon aqueous workup, which quenches the remaining nucleophile and breaks down the stable intermediate.[8][10]

Figure 1: The chelation-stabilized tetrahedral intermediate.

Preparation of N,O-Dimethylhydroxylaminocarbonyl Compounds

The stability and ease of preparation of Weinreb amides contribute significantly to their widespread use.[8] They can be synthesized from a variety of common carboxylic acid derivatives.

Common Synthetic Routes:

-

From Carboxylic Acids: This is a highly convenient one-pot method. The carboxylic acid is activated in situ with a peptide coupling reagent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or dicyclohexylcarbodiimide (DCC), followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[8][11] More recently, methods using activators like phosphorus oxychloride (POCl₃) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have proven effective and scalable.[5][12]

-

From Acid Chlorides: The original method reported by Weinreb and Nahm involves the straightforward acylation of N,O-dimethylhydroxylamine (often from its hydrochloride salt in the presence of a base like pyridine) with an acid chloride.[1][8] This remains a robust and high-yielding approach.

-

From Esters and Lactones: Esters can be converted to Weinreb amides by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a Lewis acid like trimethylaluminum or a Grignard reagent like isopropylmagnesium chloride.[5][7][13][14] The Grignard reagent acts as a base to deprotonate the hydroxylamine and its bulkiness prevents significant competitive addition to the ester carbonyl.[14]

Experimental Protocol: Synthesis from an Acid Chloride

This protocol is a representative example of the classic and reliable method for preparing a Weinreb amide.

Objective: To synthesize N-methoxy-N-methylbenzamide from benzoyl chloride.

Materials:

-

Benzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and suspend it in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine (2.2 eq) to the suspension and stir for 10 minutes.

-

Add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N-methylbenzamide.

-

Purify the product by flash column chromatography if necessary.

Core Reactivity: Controlled Synthesis of Ketones and Aldehydes

The true power of the N,O-dimethylhydroxylaminocarbonyl group is demonstrated in its reactions with strong nucleophiles, which are broadly categorized into two main transformations.

Figure 2: Key synthetic pathways using Weinreb amides.

Ketone Synthesis via Organometallic Reagents

The reaction of a Weinreb amide with Grignard reagents or organolithium compounds is the premier method for producing ketones.[1][3][15] The reaction cleanly provides the mono-addition product without the formation of tertiary alcohols, a common failing of similar reactions with esters or acid chlorides.[1][2] This method is exceptionally versatile and tolerates a wide range of functional groups on both the Weinreb amide and the organometallic reagent.[15]

| Substrate (Weinreb Amide) | Organometallic Reagent | Product (Ketone) | Approximate Yield |

| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | Acetophenone | >90% |

| N-methoxy-N-methylbenzamide | Methyllithium | Acetophenone | >95% |

| N-methoxy-N-methyl(furan-2-carbonyl)amide | n-Butyllithium | 1-(Furan-2-yl)pentan-1-one | ~85% |

| N-methoxy-N-methylcinnamamide | Vinylmagnesium bromide | 1-Phenylpenta-1,4-dien-3-one | ~80% |

Table 1: Representative examples of the Weinreb Ketone Synthesis.

Experimental Protocol: Weinreb Ketone Synthesis

Objective: To synthesize propiophenone from N-methoxy-N-methylbenzamide using ethylmagnesium bromide.

Materials:

-

N-methoxy-N-methylbenzamide

-

Ethylmagnesium bromide (in THF or Et₂O)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the solution of ethylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting amide.

-

Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and add 1 M HCl.

-

Extract the aqueous layer with Et₂O or EtOAc (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting propiophenone by flash chromatography or distillation.

Aldehyde Synthesis via Hydride Reduction

Just as organometallics can be controlled, the reduction of Weinreb amides can be reliably stopped at the aldehyde oxidation state.[8] Powerful reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H), which typically reduce amides and esters to amines or alcohols, cleanly convert Weinreb amides to aldehydes.[1][9][15] This is again due to the stability of the chelated tetrahedral intermediate, which prevents over-reduction.[4][8][16] Milder and more chemoselective reagents, such as magnesium borohydride analogues, have also been developed for this transformation under ambient conditions.[16][17]

| Substrate (Weinreb Amide) | Hydride Reagent | Product (Aldehyde) | Approximate Yield |

| N-methoxy-N-methyl(decanoyl)amide | LiAlH₄ | Decanal | >90% |

| N-methoxy-N-methyl(cyclohexanecarbonyl)amide | DIBAL-H | Cyclohexanecarbaldehyde | ~85% |

| N-methoxy-N-methyl(phenylacetyl)amide | LiAlH₄ | Phenylacetaldehyde | >90% |

Table 2: Representative examples of Weinreb Amide Reduction to Aldehydes.

Experimental Protocol: Reduction to an Aldehyde

Objective: To synthesize benzaldehyde from N-methoxy-N-methylbenzamide using LiAlH₄.

Materials:

-

N-methoxy-N-methylbenzamide

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Rochelle's salt (potassium sodium tartrate) solution, saturated

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

-

Quench the reaction carefully at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular white precipitate should form.

-

Alternatively, quench by the slow addition of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the layers become clear.

-

Filter the solid precipitate through a pad of Celite, washing thoroughly with Et₂O.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (product may be volatile) to yield benzaldehyde.

Expanding the Utility: Beyond Ketones and Aldehydes

While the synthesis of ketones and aldehydes remains its flagship application, the utility of the N,O-dimethylhydroxylaminocarbonyl group has expanded. Its unique electronic and coordinating properties have been leveraged in other areas of synthetic chemistry. For instance, the Weinreb amide has been successfully employed as a robust directing group in transition metal-catalyzed C-H functionalization reactions, guiding the regioselective formation of new C-C or C-heteroatom bonds.[6]

Conclusion: A Self-Validating System of Control

The N,O-dimethylhydroxylaminocarbonyl group has earned its place as a cornerstone of modern organic synthesis for a clear reason: it provides a self-validating system for controlled carbonyl chemistry. Its ability to form a stable, chelated intermediate fundamentally alters the reactivity profile of the acyl group, elegantly solving the persistent problem of over-addition. The protocols for its formation and reaction are reliable, high-yielding, and tolerant of diverse functionalities, making the Weinreb amide an indispensable tool for chemists in academic research and industrial applications, including the complex syntheses required in drug development.

References

-

Weinreb ketone synthesis - Wikipedia. [Link]

-

Weinreb amides. [Link]

-

The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid - Taylor & Francis Online. [Link]

-

Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents - eScholarship.org. [Link]

-

Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. [Link]

-

Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents - eScholarship.org. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review) - orientjchem.org. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH. [Link]

-

Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange. [Link]

-

Introduction to Weinreb amides. - YouTube. [Link]

-

How do you prepare a Weinreb amide? - TutorChase. [Link]

-

Weinreb ketone synthesis - YouTube. [Link]

-

Weinreb (ketone synthesis) - Química Organica.org. [Link]

-

A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

-

Weinreb Ketone Synthesis - Organic Chemistry Portal. [Link]

-

Weinreb amide : r/OrganicChemistry - Reddit. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Weinreb amides [pubsapp.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. youtube.com [youtube.com]

- 11. tutorchase.com [tutorchase.com]

- 12. wisdomlib.org [wisdomlib.org]

- 13. Weinreb (ketone synthesis) [quimicaorganica.org]

- 14. reddit.com [reddit.com]

- 15. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]

- 17. escholarship.org [escholarship.org]

A Profile of a Modern Synthetic Building Block: 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

Executive Summary: In the landscape of modern organic synthesis, the demand for multifunctional building blocks that enable the efficient construction of complex molecular architectures is paramount. 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS 179055-26-6) represents a sophisticated reagent designed for just this purpose. It elegantly combines two of the most powerful functionalities in contemporary synthetic chemistry: a boronic acid for palladium-catalyzed cross-coupling and a Weinreb-Nahm amide for controlled ketone synthesis. This guide elucidates the synthetic rationale, preparation, and strategic application of this bifunctional linker, providing researchers, scientists, and drug development professionals with a technical overview of its utility in constructing complex biaryl ketones, key scaffolds in medicinal and materials chemistry.

Introduction: The Strategic Design of a Bifunctional Reagent